3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine;oxalic acid

Catalog No.
S12874563
CAS No.
M.F
C20H21NO5S
M. Wt
390.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteri...

Product Name

3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine;oxalic acid

IUPAC Name

3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine;oxalic acid

Molecular Formula

C20H21NO5S

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C18H19NOS.C2H2O4/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;3-1(4)2(5)6/h2-10,13,17,19H,11-12H2,1H3;(H,3,4)(H,5,6)/i1D3;

InChI Key

NMLRFGBDXFMJJM-NIIDSAIPSA-N

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O

Isomeric SMILES

[2H]C([2H])([2H])NCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O

3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine; oxalic acid is a complex organic compound with significant pharmacological interest. It features a naphthalene moiety, a thiophene ring, and a propanamine structure, making it a member of the class of compounds known as amines. The molecular formula for this compound is C19H21N1O2SC2H2O4C_{19}H_{21}N_{1}O_{2}S\cdot C_{2}H_{2}O_{4} with a molecular weight of approximately 401.48 g/mol .

This compound is known for its role as an impurity in certain antidepressant formulations, particularly those related to N-Methylduloxetine, which is used in treating major depressive disorder and generalized anxiety disorder. The presence of oxalic acid as a counterion is crucial for its stability and solubility in various formulations .

The chemical reactivity of 3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine primarily involves nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the aromatic rings. In particular, the thiophene and naphthalene groups can undergo various reactions under specific conditions:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, participating in reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The aromatic systems can react with electrophiles such as halogens or nitro groups under suitable conditions.

The biological activity of 3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine is linked to its use as an antidepressant. Compounds similar to this have been studied for their serotonin reuptake inhibition properties, which are crucial for alleviating symptoms of depression and anxiety. The thiophene and naphthalene components may also contribute to additional pharmacological effects, such as anti-inflammatory or analgesic properties.

Research indicates that compounds within this class may exhibit various degrees of selectivity towards serotonin and norepinephrine transporters, potentially influencing their therapeutic efficacy .

The synthesis of 3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine typically involves multi-step synthetic routes that include:

  • Formation of the Naphthalenyl Ether: This can be achieved through alkylation reactions where naphthol derivatives are reacted with appropriate alkyl halides.
  • Synthesis of Thiophene Derivatives: Thiophene rings can be synthesized via cyclization reactions involving appropriate precursors.
  • Amine Formation: The final step usually involves the reduction or alkylation of an amine precursor to introduce the propanamine structure.

These methods often require careful control of reaction conditions to ensure high yields and purity .

The primary application of 3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine; oxalic acid lies in pharmaceutical research, particularly in the development and quality control of antidepressant medications. Its role as an impurity reference standard helps in ensuring the safety and efficacy of drug formulations containing similar compounds.

Additionally, due to its unique structure, it may serve as a lead compound for further modifications aimed at enhancing therapeutic profiles or reducing side effects associated with existing antidepressants .

Interaction studies involving this compound focus on its binding affinities and interactions with various receptors and transporters in the brain. These studies are essential for understanding how modifications to the structure influence pharmacodynamics and pharmacokinetics.

Research has indicated that compounds with similar structures may interact with serotonin transporter proteins, affecting neurotransmitter levels in synaptic clefts. Furthermore, studies may explore potential interactions with cytochrome P450 enzymes that could influence drug metabolism .

Several compounds exhibit structural similarities to 3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine:

Compound NameMolecular FormulaKey Features
N-MethylduloxetineC19H21N1O2SC_{19}H_{21}N_{1}O_{2}SPrimary antidepressant; similar mechanism
DuloxetineC18H19N1O2SC_{18}H_{19}N_{1}O_{2}SApproved antidepressant; lacks trideuteriomethyl group
3-Thiophenyl PropanamineC13H17NC_{13}H_{17}NSimplified structure; lacks naphthalene component

Uniqueness: The presence of both naphthalene and thiophene rings along with the trideuteriomethyl group distinguishes this compound from others in its class, potentially offering unique pharmacological properties not found in simpler analogs .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

390.13287418 g/mol

Monoisotopic Mass

390.13287418 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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